molecular formula C13H18N4O2 B2664677 tert-Butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate CAS No. 477290-49-6

tert-Butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate

Cat. No.: B2664677
CAS No.: 477290-49-6
M. Wt: 262.313
InChI Key: XGMSBDDXDDUVOW-UHFFFAOYSA-N
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Description

tert-Butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate is a chemical compound with the molecular formula C13H18N4O2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a tert-butyl group, a cyanopyridine moiety, and a carbamate functional group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(5-cyanopyridin-2-yl)aminoethylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms with different functional groups .

Scientific Research Applications

tert-Butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

tert-butyl N-[2-[(5-cyanopyridin-2-yl)amino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-13(2,3)19-12(18)16-7-6-15-11-5-4-10(8-14)9-17-11/h4-5,9H,6-7H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMSBDDXDDUVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=NC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5.5 g (39.7 mmol) of 6-chloronicotinonitrile were dissolved in 70 ml of DMSO, and 10.2 g (63.5 mmol) of N-Boc-ethylenediamine and 11 g (79.4 mmol) of potassium carbonate were added. The mixture was stirred at 90° C. for 12 h. The residue was taken up in a mixture of water and ethyl acetate. The organic phase was washed with saturated aqueous sodium chloride solution, dried over magnesium sulfate and concentrated on a rotary evaporator. The residue was chromatographed on silica gel 60 (mobile phase: cyclohexane/ethyl acetate 10:1 to 2:1). This gave 7.9 g (77% of theory) of the product as a solid.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
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solvent
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Synthesis routes and methods II

Procedure details

5.5 g (39.7 mmol) of 6-chloronicotinonitrile were dissolved in 70 ml of DMSO, and 10.2 g (63.5 mmol) of N-Boc-ethylenediamine and 11 g (79.4 mmol) of potassium carbonate were added. The mixture was stirred at 90° C. for 12 h. The residue was taken up in a mixture of water and ethyl acetate. The organic phase was washed with saturated aqueous sodium chloride solution, dried over magnesium sulfate and concentrated on a rotary evaporator. The residue was chromatographed on silica gel 60 (mobile phase: cyclohexane/ethyl acetate 10:1 to 2:1). This gave 7.9 g (77% of theory) of the product as a solid.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

3.0 g (18.73 mmol) of N-Boc-ethylenediamine, 5.19 g (37.45 mmol) of 6-chloronicotinonitrile and 3.75 g (37.45 mmol) of potassium bicarbonate are suspended in 360 ml of DMF and heated at 90° C. for 16 h. Water is added to the mixture, which is then extracted three times with ethyl acetate. The combined organic phases are washed with saturated aqueous sodium chloride solution. After drying over magnesium sulphate, the solvent is removed. Drying under high vacuum results in 3.58 g (68% of theory) of the product.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.19 g
Type
reactant
Reaction Step Two
Quantity
3.75 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
360 mL
Type
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